[(2-Chlorophenyl)methyl](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methylamine is an organic compound that features a chlorinated phenyl ring attached to a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with methoxyamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyamine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
(2-Chlorophenyl)methylamine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The methoxyamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorinated phenyl ring can also participate in hydrophobic interactions with biological membranes or other hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)methylamine
- (2-Fluorophenyl)methylamine
- (2-Iodophenyl)methylamine
Uniqueness
(2-Chlorophenyl)methylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its brominated, fluorinated, or iodinated analogs. The chlorine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-methoxymethanamine |
InChI |
InChI=1S/C8H10ClNO/c1-11-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
InChI Key |
XKFBCMZLSCCWMV-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.